N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide
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Overview
Description
N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide is a compound that features a thiophene ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-methyl-4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene and sulfonamide groups but lacks the acetamide moiety.
N-methyl-4-aminophenylacetamide: Contains the acetamide and N-methyl groups but lacks the thiophene and sulfonamide groups.
Uniqueness
N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14N2O3S2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-methyl-N-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O3S2/c1-10(16)15(2)12-7-5-11(6-8-12)14-20(17,18)13-4-3-9-19-13/h3-9,14H,1-2H3 |
InChI Key |
YUVAWFMWHHPYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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